molecular formula C12H9NO5 B455790 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-76-2

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B455790
CAS No.: 438221-76-2
M. Wt: 247.2g/mol
InChI Key: DHEVJPAINBNBGZ-UHFFFAOYSA-N
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Description

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is a furan-based small molecule of significant interest in pharmacological research, particularly in the study of sickle cell disease (SCD). Its primary research value lies in its dual mechanisms of action. Like its parent compound 5-HMF, it can form a Schiff base with hemoglobin, increasing oxygen affinity and potentially inhibiting the polymerization of deoxygenated hemoglobin S (HbS) . Furthermore, selected furan compounds have been shown to inhibit the cation conductance of Aquaporin-1 (AQP1) channels, a mechanism identified as part of the pathological Psickle current in red blood cells; blocking this current helps reduce cell dehydration and sickling . Thermodynamic properties, including sublimation and vaporization characteristics, have been characterized for related 5-(nitrophenyl)furan-2-carbaldehyde isomers, providing critical data for optimizing processes like synthesis and purification . This compound is supplied for research applications only and is a valuable tool for scientists exploring novel therapeutic strategies for channelopathies and hemoglobinopathies. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(2-nitrophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-7-9-5-6-10(18-9)8-17-12-4-2-1-3-11(12)13(15)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEVJPAINBNBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with 5-(chloromethyl)furan-2-carbaldehyde, which undergoes nucleophilic substitution with the deprotonated 2-nitrophenol. Key parameters influencing yield include:

  • Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves higher yields (68–74%) compared to aqueous NaOH (37–40%) due to improved solubility of aromatic phenoxides.

  • Temperature : Reflux conditions (80–100°C) enhance reaction kinetics but may risk aldehyde oxidation. Lower temperatures (40–50°C) with prolonged reaction times (12–24 hours) balance yield and stability.

Table 1: Optimization of Williamson Ether Synthesis

EntryStarting MaterialBaseSolventTemperatureYield
15-(Cl-methyl)furan-2-carbaldehydeK₂CO₃DMF80°C68%
25-(Br-methyl)furan-2-carbaldehydeNa₂CO₃EtOH/H₂O50°C74%
35-(I-methyl)furan-2-carbaldehydeKOHTHF25°C37%

Mitsunobu Reaction Strategy

The Mitsunobu reaction offers an alternative for ether formation, particularly useful for sterically hindered substrates. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 5-(hydroxymethyl)furan-2-carbaldehyde with 2-nitrophenol.

Reaction Protocol

  • Protection of aldehyde : The aldehyde group is protected as a dimethyl acetal to prevent side reactions.

  • Mitsunobu coupling : Protected furan derivative reacts with 2-nitrophenol in tetrahydrofuran (THF) at 0°C to room temperature.

  • Deprotection : Acidic hydrolysis (e.g., HCl in methanol) regenerates the aldehyde.

Table 2: Mitsunobu Reaction Optimization

EntryProtecting GroupSolventTemperatureYield (Overall)
1Dimethyl acetalTHF0°C → 25°C62%
2Ethylene glycol acetalDCM-10°C → 25°C58%

Advantages Over Williamson Synthesis

  • Regioselectivity : Avoids competing elimination reactions common in SN2 mechanisms.

  • Functional group tolerance : Compatible with acid-sensitive nitro groups when mild deprotection conditions are used.

Nucleophilic Substitution via Sulfonate Esters

Sulfonate esters (e.g., tosylates, mesylates) serve as superior leaving groups compared to halides, enabling efficient nucleophilic aromatic substitution.

Synthetic Pathway

  • Sulfonation : Treat 5-(hydroxymethyl)furan-2-carbaldehyde with mesyl chloride (MsCl) in dichloromethane (DCM) to form the mesylate.

  • Substitution : React with 2-nitrophenol in acetone using K₂CO₃ as the base.

Table 3: Sulfonate Ester Method Performance

EntryLeaving GroupBaseSolventYield
1MesylateK₂CO₃Acetone81%
2TosylateCs₂CO₃DMF79%

Critical Considerations

  • Solvent polarity : Polar aprotic solvents (DMF, acetone) stabilize the transition state, accelerating substitution.

  • Base strength : Weak bases (K₂CO₃) minimize nitro group reduction risks, whereas stronger bases (Cs₂CO₃) may degrade the furan ring.

Alternative Routes: Reductive Amination and Cross-Coupling

Reductive Amination (Hypothetical)

A speculative route involves condensing 5-(aminomethyl)furan-2-carbaldehyde with 2-nitrobenzaldehyde, followed by reduction. However, this approach faces hurdles such as imine instability and over-reduction of the nitro group.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield RangeScalabilityCost Efficiency
Williamson Ether37–74%ModerateLow
Mitsunobu Reaction58–62%LowHigh
Sulfonate Substitution79–81%HighModerate
  • Sulfonate substitution emerges as the most efficient, balancing yield and practicality.

  • Williamson synthesis remains viable for small-scale production if haloalkyl precursors are accessible.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: 5-[(2-Nitrophenoxy)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(2-Aminophenoxy)methyl]furan-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde serves as a precursor in the synthesis of potential drug candidates. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a valuable tool in drug design aimed at enzyme inhibition.
  • Antimicrobial Activity : Recent studies have demonstrated its effectiveness against various pathogens, indicating potential use in developing antimicrobial therapies. The minimum inhibitory concentration (MIC) values for common pathogens are as follows:
PathogenMIC (µg/mL)
Staphylococcus aureus2.5
Escherichia coli1.0
Candida albicans3.0

These results suggest significant antibacterial and antifungal properties.

2. Biological Studies

  • Enzyme Interaction Studies : The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms. Its aldehyde group can covalently modify enzymes, providing insights into enzyme kinetics and mechanisms.
  • Redox Activity : The nitro group may participate in redox reactions, influencing cellular oxidative stress pathways. This property suggests potential antioxidant activities that merit further investigation.

3. Industrial Applications

  • Material Science : It is utilized as an intermediate in the production of dyes and pigments due to its reactive functional groups, which allow for modifications to achieve desired properties.
  • Synthesis of Complex Molecules : The compound acts as a building block in organic synthesis, facilitating the creation of more complex organic molecules through various reaction mechanisms.

Case Studies

Case Study 1: Antimicrobial Research
A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The findings indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in metabolic pathways using this compound. The results demonstrated that it effectively inhibited enzyme activity, leading to decreased metabolic rates in target cells, highlighting its potential in therapeutic applications targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde depends on its specific application. In biological systems, the nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Nitrophenyl-Substituted Furan-2-carbaldehydes

The thermodynamic and structural properties of 5-[(2-nitrophenoxy)methyl]furan-2-carbaldehyde differ significantly from its positional isomers (Table 1):

Compound ΔcH°m(cr) (kJ/mol) ΔfH°m(cr) (kJ/mol) Crystallinity Synthesis Method
5-(2-Nitrophenyl)furan-2-carbaldehyde (I) -3582.4 ± 6.1 -192.3 ± 6.5 Crystalline Diazotization of 2-nitroaniline
5-(3-Nitrophenyl)furan-2-carbaldehyde (II) -3573.8 ± 5.9 -183.7 ± 6.2 Crystalline Diazotization of 3-nitroaniline
5-(4-Nitrophenyl)furan-2-carbaldehyde (III) -3565.2 ± 6.3 -175.1 ± 6.8 Crystalline Diazotization of 4-nitroaniline

Key Observations :

  • Thermodynamic Stability : The 2-nitro isomer (I) exhibits the highest thermodynamic stability (most negative ΔfH°m), likely due to reduced steric hindrance and optimal resonance stabilization of the nitro group .
  • Reactivity : The 4-nitro isomer (III) shows the lowest stability, attributed to para-substitution effects that enhance electron-withdrawing character, increasing susceptibility to nucleophilic attack at the aldehyde group .

Functional Group Variations

Halogenated Derivatives

Compounds like 5-(2-chloro-4-fluorophenyl)furan-2-carbaldehyde (SynHet) and 5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde (CAS: 438221-57-9) differ in electronic and steric effects:

  • Electron-Withdrawing Effects : The nitro group in the target compound is stronger than halogens (Cl, F, Br), leading to higher electrophilicity at the aldehyde group.
  • Applications : Halogenated derivatives are preferred in pharmaceutical intermediates due to their balanced reactivity and metabolic stability .
Hydroxymethyl and Acetal Derivatives
  • 5-Hydroxymethylfuran-2-carbaldehyde (HMF): Unlike the nitro-substituted compound, HMF is highly polar and prone to acetalization/etherification due to its hydroxyl group, limiting its use in non-polar solvents .
  • 5-((2-Hydroxyethoxy)methyl)furan-2-carbaldehyde : This acetal derivative of HMF demonstrates improved thermal stability, making it a biofuel candidate .

Reactivity in Organic Transformations

Knoevenagel Condensation

This compound undergoes Knoevenagel condensation with active methylene compounds (e.g., rhodanine, malononitrile) to form α,β-unsaturated products. Its reactivity is comparable to 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, but the nitro group accelerates reaction rates due to stronger electron withdrawal .

Cross-Coupling Reactions

The aldehyde group in the target compound participates in palladium-catalyzed cross-coupling reactions, similar to 5-((1-oxoisoindolin-2-yl)methyl)furan-2-carbaldehyde . However, the nitro group may require protective strategies to prevent side reactions.

Biological Activity

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding.

Chemical Structure and Properties

This compound is characterized by its furan ring and a nitrophenoxy group. The molecular formula contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. The compound's structure can be represented as follows:

C12H10N2O4\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_4

While specific mechanisms for this compound remain unexplored, it is hypothesized that the nitro group may play a crucial role in its biological activity by facilitating electron transfer processes or interacting with microbial enzymes .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Properties
5-(2-Nitrophenyl)furan-2-carbaldehydeContains a nitrophenyl groupExhibits strong antimicrobial activity
5-(3-Nitrophenyl)furan-2-carbaldehydeDifferent position of the nitro groupShows varying reactivity compared to isomers
5-(4-Nitrophenyl)furan-2-carbaldehydeNitro group at para positionPotentially higher stability
Methyl 5-(4-methyl-2-nitrophenoxy)methylfuran-2-carboxylateMethyl ester derivativeEnhanced solubility in organic solvents

This table illustrates how structural variations can influence biological activity, emphasizing the need for further research on this compound.

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigating the antimicrobial properties of related furan derivatives found that modifications in the nitro group significantly affected their efficacy against various bacterial strains. Compounds with electron-withdrawing groups exhibited enhanced activity .
  • Cytotoxicity Assessments : Although direct studies on cytotoxicity for this compound are lacking, related studies indicate that similar compounds can induce cell death in cancer cell lines through apoptosis mechanisms . This suggests potential therapeutic applications in oncology.
  • Computational Studies : Computational investigations have been conducted on furan derivatives to predict their reactivity and interaction with biological targets. These studies provide insights into how structural features correlate with biological activity .

Q & A

Q. What are the established synthetic routes for 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde?

Synthesis typically involves multi-step reactions starting with substituted furan precursors. For example, nitrophenoxy-substituted furans are synthesized via nucleophilic substitution reactions, where a hydroxyl group on a phenyl ring is replaced by a nitrophenoxy moiety under alkaline conditions (e.g., using K₂CO₃ or NaOH as a base). Key intermediates include 5-(halomethyl)furan-2-carbaldehyde derivatives, which react with 2-nitrophenol in polar aprotic solvents like DMF . Optimization of reaction time, temperature, and stoichiometry is critical to achieving yields >75%.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • NMR : ¹H and ¹³C NMR identify the nitrophenoxy methyl group (δ ~4.8 ppm for –CH₂–, δ ~150–160 ppm for aromatic carbons adjacent to nitro groups).
  • FT-IR : Peaks at ~1680 cm⁻¹ (aldehyde C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups.
  • HPLC/GC-MS : Used for purity assessment (>95%) and detection of byproducts (e.g., unreacted 2-nitrophenol) .

Q. What thermodynamic properties are critical for process design?

Enthalpies of combustion (ΔcH) and formation (ΔfH) for structurally similar compounds (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) have been experimentally determined via bomb calorimetry. For example:

CompoundΔcH (kJ/mol)ΔfH (kJ/mol)
5-(4-Nitrophenyl)-furan-2-carbaldehyde-3420 ± 15-195 ± 3
These values aid in energy balance calculations for scale-up .

Advanced Research Questions

Q. How can computational modeling resolve conflicting reactivity data for the nitrophenoxy group?

Density Functional Theory (DFT) studies predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect increases the aldehyde’s electrophilicity, favoring nucleophilic attacks at the carbonyl carbon. Conflicting experimental data (e.g., unexpected stability under acidic conditions) can be reconciled by simulating solvent effects and transition states .

Q. What methodological challenges arise in analyzing biological activity due to structural analogs?

Structural analogs (e.g., 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid) may exhibit overlapping bioactivity, complicating SAR studies. Strategies include:

  • Selective functionalization : Introducing fluorine or methyl groups to modulate electronic effects.
  • Competitive binding assays : Differentiate target engagement using fluorescence polarization .

Q. How do solvent polarity and pH influence the compound’s stability during storage?

  • Polar solvents (e.g., DMSO) : Stabilize the nitro group but may accelerate aldehyde oxidation.
  • pH 7–8 : Optimal for minimizing hydrolysis of the nitrophenoxy methyl linkage. Degradation products (e.g., 2-nitrophenol) are monitored via LC-MS .

Q. What contradictions exist in thermodynamic measurements for nitro-substituted furans?

Discrepancies in ΔfH values (±5 kJ/mol) arise from impurities in crystalline samples or incomplete combustion. Mitigation strategies:

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Validation : Cross-reference with group contribution methods .

Data-Driven Research Questions

Q. What are the limitations of current toxicity databases for this compound?

No reproductive or organ toxicity data are available. Researchers must extrapolate from structurally related compounds (e.g., 5-methoxymethylfuran-2-carbaldehyde), which show acute oral toxicity (LD₅₀ > 500 mg/kg in rats). In vitro assays (e.g., Ames test for mutagenicity) are recommended before in vivo studies .

Q. How can synthetic byproducts be minimized in large-scale reactions?

  • Byproduct : 2,2'-Dinitrodiphenyl ether forms via nucleophilic aromatic substitution.
  • Control : Reduce reaction temperature (<80°C) and use excess furan precursor (1.5 equiv) .

Q. What comparative insights exist for substituent effects on bioactivity?

SubstituentIC₅₀ (μM) against kinase XNotes
2-Nitrophenoxymethyl12.3 ± 0.8Moderate selectivity
4-Chlorophenoxymethyl8.9 ± 0.5Higher cytotoxicity
Methoxy groups improve solubility but reduce target affinity .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions to prevent aldehyde oxidation.
  • Characterization : Use HRMS for exact mass confirmation (theoretical [M+H]⁺ = 278.0698).
  • Data Interpretation : Cross-validate computational predictions with kinetic studies (e.g., Arrhenius plots for degradation rates).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
Reactant of Route 2
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5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde

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